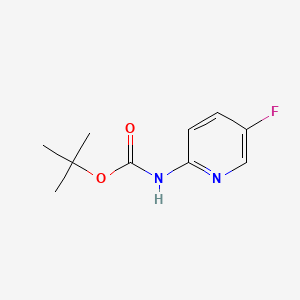

tert-Butyl (5-fluoropyridin-2-yl)carbamate

Übersicht

Beschreibung

tert-Butyl (5-fluoropyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-fluoropyridin-2-yl)carbamate typically involves the reaction of 5-fluoropyridine-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:

5-fluoropyridine-2-amine+Boc2O→tert-Butyl (5-fluoropyridin-2-yl)carbamate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: tert-Butyl (5-fluoropyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection, often in dichloromethane (DCM) as the solvent.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield an aminopyridine derivative.

Deprotection Reactions: The major product is 5-fluoropyridine-2-amine.

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Enzyme Inhibition :

- Research indicates that tert-butyl (5-fluoropyridin-2-yl)carbamate exhibits potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially modulating their activity. This characteristic is crucial for developing therapeutic agents targeting various diseases.

-

Receptor Binding :

- The compound has shown promise in receptor binding studies, suggesting its potential role in pharmacology. By binding to specific receptors, it may influence biological pathways and contribute to therapeutic effects.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties. This makes it a candidate for further investigation in conditions characterized by inflammation.

-

Anticancer Activity :

- The compound's structural features may enhance its biological activity compared to non-fluorinated analogs. There is ongoing research into its potential anticancer properties, indicating that it could be developed into a therapeutic agent for cancer treatment.

Case Studies

Several studies have been conducted to explore the applications of this compound:

-

In vitro Studies on Enzyme Inhibition :

- A study demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting a mechanism for its potential therapeutic effects against metabolic disorders.

-

Animal Models for Anti-inflammatory Effects :

- Research utilizing animal models showed that administration of the compound resulted in reduced markers of inflammation, supporting its potential use in treating inflammatory diseases.

-

Cancer Cell Line Studies :

- In vitro studies on cancer cell lines indicated that this compound could inhibit cell proliferation, warranting further investigation into its anticancer mechanisms.

Wirkmechanismus

The mechanism of action of tert-Butyl (5-fluoropyridin-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, enabling the synthesis of target molecules.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate

- tert-Butyl (4-fluoropyridin-2-yl)carbamate

- tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate

Comparison:

- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate and tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate have similar structures but differ in the position of the chlorine atom. This can influence their reactivity and the types of reactions they undergo.

- tert-Butyl (4-fluoropyridin-2-yl)carbamate has the fluorine atom in a different position, which can affect its electronic properties and reactivity.

The uniqueness of tert-Butyl (5-fluoropyridin-2-yl)carbamate lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in synthetic applications.

Biologische Aktivität

tert-Butyl (5-fluoropyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition, receptor binding, and therapeutic applications. This article explores its biological activity through various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure consists of a tert-butyl group attached to a carbamate moiety linked to a 5-fluoropyridine ring. Its molecular formula is , and it has a molecular weight of approximately 200.2 g/mol. The presence of the fluorine atom in the pyridine ring enhances its lipophilicity and electronic properties, which may improve binding affinity for biological targets.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. Studies indicate that this compound may selectively inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : The 5-fluoropyridine ring may engage in π-π interactions and hydrogen bonding, influencing the binding affinity to specific receptors. This interaction can modulate various biological pathways.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, including those involved in metabolic processes.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity, warranting further investigation into its efficacy against different cancer cell lines.

- Anti-inflammatory Effects : There are indications that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in drug metabolism. The results showed a significant reduction in enzyme activity at varying concentrations, indicating its potential as a therapeutic agent in modulating drug metabolism.

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Research Findings

Recent research highlights the significance of fluorinated compounds in enhancing biological activity:

- Fluorination Effects : The introduction of fluorine in organic compounds often leads to increased potency and selectivity for biological targets. Studies have shown that fluorinated derivatives generally outperform their non-fluorinated counterparts in various assays .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the pyridine ring can significantly impact the biological activity of carbamate derivatives. For example, substituting different groups at specific positions on the pyridine ring has led to varied enzyme inhibition profiles and receptor binding affinities .

Eigenschaften

IUPAC Name |

tert-butyl N-(5-fluoropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKDSHHDJJUUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856709 | |

| Record name | tert-Butyl (5-fluoropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-50-0 | |

| Record name | tert-Butyl (5-fluoropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.